Oclacitinib vs. Cyclosporine: Quantified Reduction in Gastrointestinal Adverse Events
In a blinded, randomized head-to-head clinical trial comparing oclacitinib (0.4-0.6 mg/kg BID for 14 days, then QD) with ciclosporin (3.2-6.6 mg/kg QD) for 12 weeks in 226 client-owned dogs with atopic dermatitis, oclacitinib demonstrated a significantly lower incidence of gastrointestinal adverse events. Specifically, three times as many adverse events attributed to gastrointestinal signs were reported in the ciclosporin group compared with the oclacitinib group. Oclacitinib also exhibited a faster onset of action: at Day 1, owner-assessed pruritus VAS scores showed a 25.6% reduction from baseline in the oclacitinib group compared to a 6.5% reduction in the ciclosporin group, with significant differences maintained through Day 28 [1].
| Evidence Dimension | Gastrointestinal adverse event frequency and pruritus reduction at Day 1 |
|---|---|
| Target Compound Data | GI adverse event rate: baseline comparator; Pruritus reduction at Day 1: 25.6% from baseline |
| Comparator Or Baseline | Ciclosporin: 3× higher GI adverse event frequency; Pruritus reduction at Day 1: 6.5% from baseline |
| Quantified Difference | Ciclosporin had 3× the frequency of GI adverse events; oclacitinib achieved a 19.1 percentage-point greater reduction in pruritus at Day 1 (P < 0.05) |
| Conditions | 12-week blinded randomized trial; 226 client-owned dogs; oclacitinib 0.4-0.6 mg/kg BID × 14d then QD vs. ciclosporin 3.2-6.6 mg/kg QD |
Why This Matters
For procurement in veterinary clinical settings, this head-to-head data establishes oclacitinib as the agent with a superior gastrointestinal tolerability profile and more rapid pruritus relief compared to ciclosporin, directly informing formulary selection.
- [1] Little PR, King VL, Davis KR, Cosgrove SB, Stegemann MR. A blinded, randomized clinical trial comparing the efficacy and safety of oclacitinib and ciclosporin for the control of atopic dermatitis in client-owned dogs. Vet Dermatol. 2015;26(1):23-30, e7-8. View Source
